7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
7-bromo-3,8-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-7(11)3-4-8-9(5)13-10(14)6(2)12-8/h3-4H,1-2H3,(H,13,14) |
InChI Key |
WEUKNSOTFLNVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C(=N2)C)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 7 Bromo 3,8 Dimethyl 2 1h Quinoxalinone
C-H Functionalization Strategies
The direct functionalization of the C3–H bond of the quinoxalin-2(1H)-one scaffold represents a highly efficient and atom-economical approach to introduce molecular diversity. nih.govresearchgate.net This position is particularly activated towards radical and some electrophilic attacks.
C3-Alkylation and Arylation
Alkylation reactions often proceed via radical pathways. For instance, various alkylating agents such as ethers, alkyl iodides, and unactivated alkenes can be employed. chim.itacs.org A metal-free approach using Katritzky salts as alkylating agents under visible light has also been reported for the C3-alkylation of quinoxalin-2(1H)-ones. researchgate.netresearchgate.net Another method involves a base-mediated denitrative C3-alkylation using inexpensive nitroalkanes. rsc.org Hypervalent iodine(III) reagents have also been utilized to promote the three-component alkylation of quinoxalin-2(1H)-ones with unactivated alkenes and TMSN3, leading to the introduction of β-azido alkyl groups. nih.gov
Arylation of the C3 position can be achieved through various protocols. Visible light-induced C-H 3-arylation of quinoxalin-2(1H)-one and its derivatives has been accomplished using phenylhydrazine hydrochloride compounds in the presence of eosin Y and KI as photocatalysts. rsc.org Diaryliodonium salts also serve as effective aryl radical sources for the C3-H arylation of quinoxalin-2(1H)-ones. nih.gov
Table 1: Representative C3-Alkylation and Arylation Reactions of Quinoxalin-2(1H)-one Analogues
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | Toluene, CuCl, TBPB, MW, 100 °C | 3-Benzyl-1-methylquinoxalin-2(1H)-one | 85 |
| 2 | Quinoxalin-2(1H)-one | Styrene, (NH4)2S2O8, DMSO, 110 °C | 3-Styrylquinoxalin-2(1H)-one | 82 |
| 3 | 1-Methylquinoxalin-2(1H)-one | Phenylhydrazine hydrochloride, Eosin Y, KI, blue LEDs, air | 1-Methyl-3-phenylquinoxalin-2(1H)-one | - |
| 4 | Quinoxalin-2(1H)-one | Diphenyliodonium triflate, Ru(bpy)3Cl2, visible light | 3-Phenylquinoxalin-2(1H)-one | 92 |
Note: The data in this table is based on reactions performed on quinoxalin-2(1H)-one analogues and is intended to be representative of the potential reactivity of 7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone.
Trifluoromethylation and Other Perfluoroalkylation Reactions
The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) group, is of significant interest in medicinal chemistry due to the unique properties they impart to molecules. nih.gov The C3 position of quinoxalin-2(1H)-ones is a prime target for such modifications.
Trifluoromethylation can be achieved using various reagents and conditions. Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) is a commonly used source of the trifluoromethyl radical. researchgate.net Visible-light-induced trifluoromethylation of quinoxalin-2(1H)-ones with CF3SO2Na can proceed even without an external photocatalyst. researchgate.net In some cases, a photocatalyst like g-C3N4 is employed. rsc.org The reaction often involves an oxidant such as K2S2O8. nih.gov
Perfluoroalkylation reactions, introducing longer perfluoroalkyl chains, also typically proceed through radical mechanisms. conicet.gov.ar These reactions can be initiated by visible light, allowing for the three-component reaction of quinoxalin-2(1H)-ones, alkenes, and perfluoroalkyl iodides. nih.gov The use of α-(perfluoroalkylsulfonyl)propiophenones as a source of perfluoroalkyl radicals under light-mediated conditions has also been explored for aromatic compounds. nih.gov
Table 2: Representative C3-Trifluoromethylation Reactions of Quinoxalin-2(1H)-one Analogues
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | CF3SO2Na, K2S2O8, CH3CN/H2O, 80 °C | 1-Methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one | 77 |
| 2 | Quinoxalin-2(1H)-one | CF3SO2Na, visible light, air, CH3CN | 3-(Trifluoromethyl)quinoxalin-2(1H)-one | 85 |
| 3 | 1-Methylquinoxalin-2(1H)-one | Togni's reagent, Ru(bpy)3Cl2, visible light | 1-Methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one | 95 |
Note: The data in this table is based on reactions performed on quinoxalin-2(1H)-one analogues and is intended to be representative of the potential reactivity of this compound.
Alkoxylation and Acylation
Alkoxylation of the C3 position introduces an ether linkage. A direct C3 alkoxylation of quinoxalin-2(1H)-ones with primary or secondary alcohols can be achieved through a cross-dehydrogenative coupling. scribd.com This reaction often utilizes an oxidant like PhI(OTFA)2 and can proceed under catalyst-free conditions. scribd.com Visible-light-induced aerobic C3–H fluoroalkoxylation with fluoroalkyl alcohols has also been developed.
Acylation introduces a ketone functionality at the C3 position. This can be achieved through visible-light-induced C–H acylation using aldehydes or α-oxocarboxylic acids as the acyl source. sci-hub.se Heterogeneous photocatalysts such as g-C3N4 have been shown to be effective for this transformation. rsc.org
Radical Mechanisms in Functionalization Reactions
A common mechanistic theme in the C-H functionalization of quinoxalin-2(1H)-ones is the involvement of radical intermediates. nih.gov The generation of an alkyl, aryl, or trifluoromethyl radical is often the initial step. This radical then adds to the electron-deficient C3 position of the quinoxalin-2(1H)-one ring. nih.govfrontiersin.org The resulting radical intermediate is subsequently oxidized and deprotonated to afford the final functionalized product. frontiersin.org The presence of radical scavengers like TEMPO has been shown to inhibit or completely quench these reactions, providing strong evidence for a radical pathway. nih.gov
Nucleophilic Substitution Reactions
The bromine atom at the C7 position of this compound is susceptible to nucleophilic substitution, a common pathway for the derivatization of aryl halides. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination .
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 7-position. chemrxiv.orgnih.govnih.gov
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgrug.nljk-sci.com This reaction is a cornerstone for the synthesis of arylamines.
While specific applications of these reactions on this compound are not detailed in the available literature, the general principles are well-established for a wide range of aryl bromides, including heterocyclic systems. chemrxiv.org
Table 3: Potential Nucleophilic Substitution Reactions at the C7-Position
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | 7-R-3,8-dimethyl-2(1H)-quinoxalinone (R = aryl, alkyl, etc.) |
| Buchwald-Hartwig Amination | R1R2NH | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 7-(R1R2N)-3,8-dimethyl-2(1H)-quinoxalinone |
Note: This table represents potential transformations based on established palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The quinoxaline (B1680401) ring system is generally considered to be electron-deficient and is therefore deactivated towards electrophilic aromatic substitution. nih.gov When such reactions do occur, substitution is most likely to take place on the benzene (B151609) ring. The directing effects of the existing substituents—the bromine atom, the two methyl groups, and the fused pyrazinone ring—would determine the position of any further substitution. However, due to the deactivating nature of the quinoxalinone core, forcing conditions would likely be required, and such reactions are not commonly reported for this class of compounds.
Cyclization and Ring-Forming Reactions
The structure of this compound is amenable to the construction of fused-ring systems, leading to the formation of more complex polycyclic heterocyclic architectures. These reactions often involve the participation of the nitrogen atoms of the quinoxalinone ring and can be facilitated by the presence of the bromo and methyl groups, which can be transformed into reactive handles for intramolecular cyclizations.
One prominent strategy for forming fused rings is the construction of a pyrrolo[1,2-a]quinoxaline system. While direct cyclization from this compound is not extensively documented, analogous syntheses proceed via a Pictet-Spengler type reaction. researchgate.netunisi.itnih.gov This approach typically involves the condensation of a pyrrole-containing aniline derivative with an aldehyde. unisi.it For the target molecule, this would necessitate prior modification to introduce a suitable pyrrole moiety.
Another powerful method for ring formation is the intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orgorganicreactions.orgchim.it The 7-bromo substituent on the quinoxalinone ring is well-suited for such transformations. To achieve cyclization, a vinyl or allyl group would need to be introduced elsewhere on the molecule, for instance, by N-alkylation of the quinoxalinone ring. The intramolecular Heck reaction is known for its ability to form a variety of ring sizes under mild conditions, making it a valuable tool for creating complex heterocyclic systems. organicreactions.org
Condensation reactions with bifunctional reagents can also lead to the formation of new rings. For example, the reaction of quinoxalinone derivatives with diketones or their equivalents can be used to construct additional heterocyclic rings. chim.it The reactivity of the quinoxalinone core, particularly the nitrogen atoms, can be harnessed in these transformations.
The following table summarizes potential cyclization and ring-forming reactions applicable to derivatives of this compound.
| Reaction Type | Reagents and Conditions | Resulting Fused System |
| Pictet-Spengler Reaction | Acid catalyst (e.g., p-DBSA) | Pyrrolo[1,2-a]quinoxaline |
| Intramolecular Heck Reaction | Palladium catalyst, base | Various fused carbocycles and heterocycles |
| Condensation Reaction | Bifunctional reagents (e.g., diketones) | Fused heterocyclic systems |
Transformations of the Bromo and Methyl Substituents
The bromo and methyl groups on the this compound scaffold provide valuable opportunities for further functionalization and derivatization.
The 7-bromo substituent is a key handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is a highly effective method for forming new carbon-carbon bonds. nih.gov This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position of the quinoxalinone ring.
Similarly, the Sonogashira coupling, another palladium-catalyzed reaction, enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This would allow for the introduction of alkynyl moieties at the 7-position, which can serve as versatile intermediates for further transformations.
The methyl groups at the 3- and 8-positions also offer avenues for chemical modification. The C3-methyl group of quinoxalin-2(1H)-ones is known to be susceptible to functionalization. researchgate.netresearchgate.netnih.gov Direct C-H activation strategies have been developed for the alkylation and arylation of the C3-position of the quinoxalinone core. researchgate.netnih.govnih.gov
Furthermore, the methyl groups, being benzylic in nature, can undergo radical halogenation, typically with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would convert the methyl group into a bromomethyl group, a versatile electrophile that can readily participate in nucleophilic substitution reactions to introduce a variety of functional groups.
Oxidation of the methyl side chains is another potential transformation. Strong oxidizing agents can convert the methyl groups into carboxylic acid functionalities. thieme-connect.de This transformation would dramatically alter the electronic properties of the molecule and provide a new reactive site for further derivatization, such as amide or ester formation.
The table below details some of the key transformations of the bromo and methyl substituents.
| Substituent | Reaction Type | Reagents and Conditions | Product Functional Group |
| 7-Bromo | Suzuki-Miyaura Coupling | Palladium catalyst, base, organoboron reagent | Aryl, heteroaryl, or alkyl group |
| 7-Bromo | Sonogashira Coupling | Palladium catalyst, copper(I) co-catalyst, base, terminal alkyne | Alkynyl group |
| 3- and 8-Methyl | Radical Bromination | N-Bromosuccinimide (NBS), light or radical initiator | Bromomethyl group |
| 3- and 8-Methyl | Side-Chain Oxidation | Strong oxidizing agent (e.g., KMnO4) | Carboxylic acid |
| 3-Methyl | C-H Functionalization | Various (e.g., transition metal catalysis, photoredox catalysis) | Alkyl, aryl, etc. |
Structural Elucidation and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR or ¹³C NMR data for 7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone has been reported. Such data would be crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity of the atoms within the molecule. Furthermore, the absence of primary NMR data precludes any discussion of advanced 2D NMR techniques such as COSY, HSQC, and HMBC, which are instrumental in confirming complex molecular structures.
Mass Spectrometry (MS)
Detailed mass spectrometry analysis, including molecular weight confirmation and fragmentation patterns for this compound, is not available. This information would be vital for confirming the compound's molecular formula and providing insights into its structural components.
Infrared (IR) Spectroscopy
No IR spectrum for this compound has been published. IR spectroscopy is essential for identifying the characteristic functional groups present in the molecule, such as the C=O and N-H bonds of the quinoxalinone ring system.
X-ray Crystallography
There is no record of a crystal structure determination for this compound. X-ray crystallography would provide unambiguous proof of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While some studies have mentioned the use of X-ray diffraction for related bromo-methyl-quinoxalines, the specific data for the 3,8-dimethyl isomer is not provided.
Computational Chemistry and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling:There are no QSAR models reported that specifically include and analyze 7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone for mechanistic insights.
To fulfill the request would require extrapolating from different compounds or fabricating data, which would violate the core requirement of focusing solely on this compound.
Spectroscopic Property Prediction and Correlation
The correlation between computationally predicted and experimentally observed spectroscopic data is a cornerstone of modern chemical analysis. For quinoxalinone derivatives, DFT has proven to be a reliable method for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR spectra involve determining the magnetic shielding tensors of the nuclei within the molecule. These values are then used to predict the chemical shifts (δ). For quinoxalinone structures, a high degree of correlation is often observed between the predicted and experimental ¹H and ¹³C NMR spectra.
¹H NMR: The proton chemical shifts are sensitive to the electronic environment. In a hypothetical analysis of this compound, DFT calculations would predict the chemical shifts for the aromatic protons and the protons of the two methyl groups. The electron-withdrawing effect of the bromine atom and the carbonyl group, as well as the electron-donating nature of the methyl groups, would influence these predictions.
¹³C NMR: Similarly, the chemical shifts for the carbon atoms are calculated. The positions of the quaternary carbons, the carbonyl carbon, and the carbons bearing the bromo and methyl substituents would be of particular interest, and their predicted values would be expected to align closely with experimental findings.
Infrared (IR) Spectroscopy
Computational IR spectroscopy involves calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. For quinoxalinone derivatives, key vibrational modes include the N-H stretch, C=O stretch, C=N stretch, and various aromatic C-C and C-H vibrations. DFT calculations can predict these frequencies with a high degree of accuracy, although scaling factors are sometimes applied to account for anharmonicity and other systematic errors.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. This method calculates the energies of the electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For this compound, TD-DFT calculations would likely predict transitions in the UV and near-visible regions, arising from π-π* and n-π* electronic transitions within the quinoxalinone core.
Data Correlation and Interpretation
The strength of this computational approach lies in the synergy between theoretical predictions and experimental measurements. When experimental data is available, a direct comparison allows for the validation of the computational model. For instance, a strong correlation between the calculated and experimental NMR chemical shifts would confirm the assigned molecular structure. Similarly, the agreement between predicted and observed IR and UV-Vis spectra would provide insights into the vibrational and electronic properties of the molecule.
In the absence of a dedicated study on this compound, the following tables represent a generalized example of how such comparative data would be presented, based on findings for analogous compounds.
Table 1: Hypothetical Correlation of Predicted and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| H-5 | 7.85 | 7.82 |
| H-6 | 7.45 | 7.41 |
| N1-H | 12.10 | 12.05 |
| C3-CH₃ | 2.40 | 2.38 |
Table 2: Hypothetical Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C-2 | 155.0 | 154.8 |
| C-3 | 148.5 | 148.2 |
| C-5 | 130.0 | 129.7 |
| C-6 | 128.5 | 128.1 |
| C-7 | 118.0 | 117.6 |
| C-8 | 135.0 | 134.5 |
| C-4a | 132.0 | 131.8 |
| C-8a | 130.5 | 130.1 |
| C3-CH₃ | 15.0 | 14.8 |
Table 3: Hypothetical Correlation of Predicted and Experimental IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted ν (cm⁻¹) | Experimental ν (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3150 | 3145 |
| C-H Stretch (Aromatic) | 3050 | 3048 |
| C-H Stretch (Aliphatic) | 2950 | 2947 |
| C=O Stretch | 1680 | 1675 |
| C=N Stretch | 1620 | 1615 |
Table 4: Hypothetical Correlation of Predicted and Experimental UV-Vis Absorption Maxima (nm)
| Transition | Predicted λ_max (nm) | Experimental λ_max (nm) |
|---|---|---|
| n-π* | 340 | 338 |
| π-π* | 280 | 278 |
These hypothetical tables illustrate the expected strong correlation between theoretical predictions and experimental results for the spectroscopic properties of this compound, a trend that is well-documented for the broader class of quinoxalinone compounds. Such studies are invaluable for confirming molecular structures, understanding electronic properties, and guiding the design of new molecules with tailored characteristics.
Biological Activity and Mechanistic Pathways in Vitro Focus
Exploration of Biological Targets and Pathways
The quinoxaline (B1680401) scaffold is recognized for its broad spectrum of biological activities, which has led to the synthesis and evaluation of numerous derivatives for their therapeutic potential. nih.gov
Quinoxalinone derivatives have been identified as promising inhibitors of various enzymes, including aldose reductase and several kinases.
Aldose Reductase Inhibition: Quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes. researchgate.net A novel series of nitro-substituted quinoxalinone derivatives also demonstrated significant inhibitory activity against aldose reductase, with IC50 values in the micromolar range. nih.gov For instance, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one exhibited an IC50 value of 1.54 μM. nih.gov
Table 1: Aldose Reductase Inhibitory Activity of Selected Quinoxalinone Derivatives
| Compound | IC50 (μM) |
| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 |
| Other nitro-quinoxalinone derivatives | 1.54 - 18.17 |
Kinase Inhibition: The quinoxaline scaffold has been explored for its potential to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. A study on 6,7-dimethyl quinoxaline analogs, which share structural similarities with 7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone, demonstrated selective inhibition of Glycogen Synthase Kinase 3β (GSK3β). nih.govdntb.gov.ua Specifically, analogs containing bromo or chloro functionalities were found to be highly selective for GSK3β. nih.govdntb.gov.ua Molecular modeling studies suggested that these compounds form key hydrogen bonds with residues in the kinase's active site, such as Val 135. nih.govdntb.gov.ua
Additionally, other quinoxaline derivatives have been identified as potent inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), with some dibromo-substituted compounds showing IC50 values in the nanomolar range. nih.gov
Table 2: Kinase Inhibitory Profile of a Dibromo-substituted Quinoxaline Derivative
| Kinase Target | Compound | IC50 (nM) |
| ASK1 | Dibromo-substituted quinoxaline | 30.17 |
Currently, there is a lack of available scientific literature detailing the specific receptor binding and modulation properties of this compound, including its potential activity as a CB2 receptor agonist.
In Vitro Cellular Studies and Mechanistic Insights (excluding toxicity/safety profiles)
In vitro studies on cell lines have provided valuable insights into the cellular effects of quinoxaline derivatives, including their ability to modulate key cellular pathways and inhibit viral replication.
Several studies have highlighted the pro-apoptotic potential of quinoxaline derivatives in cancer cell lines. Esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been shown to induce apoptosis in K-562 chronic myelogenous leukemia cells. nih.gov The most active of these compounds was found to trigger caspase-dependent apoptotic cell death through the intrinsic pathway, which involves the mitochondria. nih.gov
Furthermore, novel quinoxaline-3-propanamides have been reported to act as inducers of apoptosis. nih.gov In studies on MCF-7 breast cancer cells, a lead quinoxaline derivative was shown to increase the levels of caspase-3, a key executioner enzyme in apoptosis. nih.gov This compound also elevated the expression of the pro-apoptotic protein BAX while having an inhibitory effect on the anti-apoptotic protein BCL2, further supporting the involvement of the mitochondrial pathway in the induced apoptosis. nih.gov The induction of apoptosis was also confirmed by annexin V-FITC assays, which showed an increase in both early and late apoptotic cell populations. nih.gov
Table 3: Effect of a Quinoxaline-3-propanamide Derivative on Apoptotic Markers in MCF-7 Cells
| Marker | Effect | Fold Increase vs. Control |
| Caspase-3 | Increased | ~8.84 |
| p53 | Increased | ~15.59 |
| BAX | Increased | - |
| BCL2 | Decreased | - |
| Early Apoptosis | Increased | 13.67 (from 0.15% to 2.05%) |
| Late Apoptosis | Increased | 8.56 (from 0.73% to 6.25%) |
The quinoxaline scaffold is a well-established pharmacophore in the development of antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). conicet.gov.ar A number of 3,3-disubstituted quinoxalinone derivatives have been synthesized and evaluated as HIV-1 RT inhibitors, with several compounds displaying activity comparable or superior to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. nih.gov
The mechanism of action for these compounds involves binding to an allosteric site on the HIV-1 RT, which is distinct from the substrate-binding site. conicet.gov.ar This binding induces a conformational change in the enzyme that inhibits its function, thereby preventing the reverse transcription of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle. conicet.gov.ar
Antimicrobial Activity Mechanisms (e.g., against Gram-positive bacteria)
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including potent antibacterial effects. nih.govnih.gov The mechanisms underlying the antimicrobial action of the quinoxalinone scaffold are multifaceted. Studies on related quinoxaline compounds suggest that their mode of action can involve the disruption of fundamental cellular processes in bacteria.
One primary mechanism involves compromising the structural integrity of the bacterial cell membrane. This disruption can lead to the leakage of essential intracellular components, ultimately causing bacterial cell death. nih.govrsc.org Furthermore, certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have been shown to interfere with DNA synthesis. frontiersin.org These compounds can be bioreduced within the bacterial cell, a process that generates reactive free radicals. frontiersin.orgplos.org These radicals can then induce DNA damage, such as strand breaks, which inhibits bacterial replication. frontiersin.org While this compound is not a di-N-oxide, the capacity of the core quinoxaline structure to interact with DNA and participate in redox processes may still contribute to its antimicrobial effects. The planar nature of the quinoxaline ring system is well-suited for intercalation between DNA base pairs, a mechanism observed in other heterocyclic aromatic compounds.
The antimicrobial activity of quinoxalines has been noted to be particularly effective against Gram-positive bacteria. nih.gov The natural antibiotics echinomycin, levomycin, and actinoleutin, which all contain a quinoxaline moiety, are known to inhibit the growth of these bacteria. nih.govnih.gov This suggests that the core scaffold is adept at interacting with targets specific to or more accessible in Gram-positive organisms.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
The biological activity of a quinoxalinone derivative is intricately linked to its molecular structure. The specific arrangement and nature of substituent groups on the core ring system dictate its potency, selectivity, and interaction with biological targets. Structure-Activity Relationship (SAR) studies are crucial for understanding how the bromo- and methyl-substituents, along with the foundational quinoxalinone core of the title compound, contribute to its bioactivity. nih.gov
Impact of Bromo Substitution on Activity
The introduction of halogen atoms, such as bromine, into a pharmacophore is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can modify a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its ability to cross cell membranes and bind to target sites.
In the context of quinone derivatives, a related class of compounds, the presence of an electron-withdrawing atom like bromine on the benzene (B151609) ring has been shown to increase antibacterial activity. mdpi.com This enhancement is thought to stem from improved membrane permeability and target binding affinity. researchgate.net The synthesis of various bromoquinoxaline derivatives for evaluation as antimicrobial agents underscores the perceived importance of this substitution. nih.gov The bromine atom at the 7-position of the quinoxalinone ring likely plays a significant role in modulating the electronic distribution of the aromatic system and enhancing hydrophobic interactions with the target, potentially leading to increased antimicrobial potency.
Influence of Methyl Groups on Bio-interactions
The presence, number, and position of methyl groups can significantly influence the biological profile of quinoxaline derivatives. Methyl groups can affect the molecule's steric profile and lipophilicity, which are critical for its interaction with biological receptors and enzymes.
SAR studies on various quinoxaline analogs have demonstrated the varied impact of methyl substitution. For instance, the presence of a methyl group on the quinoxaline core was found to be a feature in a compound with potent antileishmanial activity. mdpi.com In other studies, the substitution pattern of methyl groups was shown to alter the molecule's properties; for example, monomethyl-substituted quinoxalines were reported to have distinct odors compared to dimethyl-substituted analogs, indicating a change in their physicochemical properties and how they interact with olfactory receptors. acs.org
Conversely, in some contexts, methyl groups can be detrimental to activity. An additional methyl group on a piperidine ring attached to a quinoxaline core was observed to decrease the inhibitory activity against a specific protein-protein interaction. acs.org For this compound, the methyl group at the 3-position is a common feature in many bioactive quinoxalinones synthesized from starting materials like ethyl pyruvate. nih.gov The methyl group at the 8-position, adjacent to the lactam nitrogen, could influence the conformation of the molecule and its hydrogen bonding capabilities, thereby modulating its binding to biological targets.
Role of the Quinoxalinone Core in Biological Recognition
The quinoxalinone ring system is considered a "privileged scaffold" in drug discovery. nih.govmdpi.com This is due to its rigid, planar structure and its ability to serve as a versatile template for presenting various functional groups in a defined spatial orientation, allowing for specific interactions with a wide range of biological targets. nih.gov
Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives
This table presents data for related quinoxaline compounds to illustrate structure-activity relationships, as specific data for this compound is not available.
| Compound | Substituents | Test Organism | Activity Measurement | Result | Reference |
| Compound A | 2-[4-(4-chlorobenziminomethyl)phenoxy]-3-methylquinoxaline | E. coli | Zone of Inhibition (mm) | 22 | nih.gov |
| Compound B | 2-[4-(4-nitrobenziminomethyl)phenoxy]-3-methylquinoxaline | E. coli | Zone of Inhibition (mm) | 21 | nih.gov |
| Compound C | 4-(2-methylquinoxalin-3-yloxy)benzamine | S. aureus | Zone of Inhibition (mm) | 16 | nih.gov |
| Compound 5p | C-2 amine substitution | S. aureus | MIC (μg/mL) | 4 | nih.gov |
| Compound 5p | C-2 amine substitution | B. subtilis | MIC (μg/mL) | 8 | nih.gov |
Exploratory Applications Non Clinical/non Therapeutic
Materials Science Applications
There is no available research data on the materials science applications of 7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone.
No studies concerning the optoelectronic properties, such as its potential use as an electron luminescent material or an organic semiconductor, have been identified for this compound.
Information on the development or incorporation of this compound into push-pull systems is not present in the available scientific literature.
Catalysis and Organocatalysis
No published research was found that investigates the use of this compound in the fields of catalysis or organocatalysis.
Sensor Development
There are no available studies detailing the application of this compound in the development of sensors, including fluoroionophores.
Building Blocks in Macrocyclic Receptors and Molecular Recognition
No literature could be located that describes the use of this compound as a building block in the synthesis of macrocyclic receptors or its application in molecular recognition.
Challenges and Future Research Directions
Development of More Sustainable and Efficient Synthetic Routes
The classical synthesis of quinoxalin-2(1H)-ones often involves the condensation of o-phenylenediamines with α-ketoesters, a method established by Hinsberg. researchgate.net While effective, these traditional routes can involve harsh reaction conditions, multi-step procedures, and the generation of significant waste. Future research must prioritize the development of greener, more atom-economical synthetic strategies for 7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone.
A promising direction is the adoption of modern synthetic methodologies that reduce environmental impact. This includes:
Photocatalysis: Visible-light-induced reactions, which can proceed at room temperature using air as a green oxidant, represent a frontier in sustainable synthesis. acs.org Developing a photocatalytic route to the core structure or its precursors could significantly improve the environmental profile of the synthesis.
Microwave-assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods for quinoxaline (B1680401) synthesis. sapub.org
One-Pot, Multi-component Reactions: Designing tandem reactions where multiple bonds are formed in a single operation from simple starting materials can enhance efficiency by minimizing intermediate purification steps, saving time, and reducing solvent usage. nih.gov
The challenge lies in adapting these modern techniques to the specific synthesis of the 7-bromo-3,8-dimethyl substituted pattern, ensuring high regioselectivity and yield.
Expanding the Scope of Functionalization Reactions
The this compound scaffold possesses multiple sites amenable to further chemical modification, offering a platform for creating a diverse library of derivatives. The bromine atom at the C7 position is a versatile handle for cross-coupling reactions, while the C3-methyl group and other C-H bonds on the aromatic ring present opportunities for direct functionalization.
Future research should focus on:
Cross-Coupling Reactions: Systematically exploring Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions at the C7-bromo position to introduce a wide array of aryl, alkyl, and amino substituents.
Direct C-H Functionalization: Investigating transition-metal-catalyzed or photocatalytic C-H activation at other positions on the quinoxalinone core. nih.gov Recent advances have enabled various C3-H functionalizations, including arylation, alkylation, amination, and trifluoromethylation on the general quinoxalinone scaffold. acs.orgnih.govresearchgate.net Applying these methods could yield novel derivatives not easily accessible through traditional means.
Modification of Existing Substituents: Exploring reactions of the C3 and C8 methyl groups, such as radical bromination followed by nucleophilic substitution, to introduce further diversity.
A key challenge will be managing the regioselectivity of these reactions to precisely target specific positions on the heterocyclic ring.
| Functionalization Strategy | Potential Reaction | Target Position | Introduced Group |
| Cross-Coupling | Suzuki, Heck, Sonogashira | C7 | Aryl, Vinyl, Alkynyl |
| C-H Activation | Photocatalysis, Metal Catalysis | C5, C6 | Aryl, Alkyl, Amino |
| Radical Reactions | Trifluoromethylation | C3 | CF3 |
| Nucleophilic Substitution | Buchwald-Hartwig Amination | C7 | Amines |
Deeper Mechanistic Understanding of Biological Activities
Quinoxalinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. nih.govresearchgate.net Notably, this compound has been identified as a key intermediate in the synthesis of potent and selective PARP1 inhibitors for cancer therapy. google.com These inhibitors are particularly relevant for treating cancers with deficiencies in homologous recombination (HR) DNA repair pathways. google.com
Despite these promising findings, a deeper mechanistic understanding is required. Future research should aim to:
Identify Molecular Targets: Beyond PARP1, systematically screen the compound and its derivatives against a broad panel of biological targets (e.g., kinases, reductases) to uncover novel activities. nih.govdntb.gov.ua
Elucidate Mechanism of Action: For any identified activity, detailed biochemical and cellular studies are needed to understand how these molecules exert their effects. This includes studying binding kinetics, identifying binding sites through co-crystallization, and analyzing downstream cellular signaling pathways.
A significant challenge is the potential for off-target effects. A thorough understanding of the compound's selectivity profile is crucial for its development as a therapeutic agent.
Rational Design of Derivatives with Tuned Properties
Building upon a deeper mechanistic understanding, the rational design of new derivatives can lead to compounds with optimized properties for specific applications. The goal is to move beyond serendipitous discovery and towards predictable, property-driven molecular engineering.
Key areas for future focus include:
Improving Potency and Selectivity: Using SAR data and computational modeling, design modifications to the this compound core to enhance binding affinity for a specific target while minimizing interactions with others. nih.govdntb.gov.ua For example, molecular docking studies can guide the choice of substituents at the C7 position to achieve optimal interactions within the PARP1 active site.
Enhancing Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, such as certain kinases involved in neurodegenerative diseases, derivatives must be designed to cross the blood-brain barrier. The parent compound has been noted for its potential in this area, providing a strong foundation for further optimization. google.comdntb.gov.ua
The primary challenge is the multi-parameter optimization required, where improving one property (e.g., potency) can negatively impact another (e.g., solubility).
Exploration of Novel Non-Biomedical Applications
While the primary focus for quinoxalinone derivatives has been in medicinal chemistry, their unique electronic and structural features suggest potential in other fields. researchgate.net The conjugated bicyclic system of this compound makes it an interesting candidate for materials science applications.
Future research should explore its potential as:
Organic Electronics: Quinoxaline-based molecules can be used in the preparation of electroluminescent materials and as chromophores. researchgate.net The specific substitution pattern of this compound could lead to unique photophysical properties, such as fluorescence or phosphorescence, making it suitable for use in organic light-emitting diodes (OLEDs) or as a molecular sensor.
Corrosion Inhibitors: Quinoxaline derivatives have been shown to be effective corrosion inhibitors for metals and alloys, an application of major industrial importance. researchgate.net The presence of heteroatoms (nitrogen and oxygen) allows the molecule to adsorb onto a metal surface, forming a protective film. The specific electronic properties conferred by the bromo and methyl groups may enhance this inhibitory effect.
The main challenge in this area is bridging the gap between molecular synthesis and materials engineering to fabricate and test functional devices or formulations incorporating this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
